Cas no 28967-08-0 (Aphanamixinin)

Aphanamixinin structure
Aphanamixinin structure
Product name:Aphanamixinin
CAS No:28967-08-0
MF:C27H34O7
MW:470.554668903351
CID:261980

Aphanamixinin Chemical and Physical Properties

Names and Identifiers

    • Cyclohexaneacetic acid,6-[4-(3-furanyl)octahydro-4a-methyl-8-methylene-2-oxooxireno[d][2]benzopyran-7-yl]-2,2,6-trimethyl-3-oxo-,methyl ester (9CI)
    • Cyclohexaneacetic acid,6-[4-(3-furanyl)octahydro-4a-methyl-8-methylene-2-oxooxireno[d][2]benzopyran-7-yl]-2,2,6-trimethyl-3-o
    • Aphanamixinin
    • Cyclohexaneaceticacid, 6-[4b-(3-furyl)octahydro-4ab-methyl-8-methylene-2-oxooxireno[d][2]benzopyran-7-yl]-2,2,6-trimethyl-3-oxo-,methyl ester, (-)- (8CI)
    • Oxireno[d][2]benzopyran, cyclohexaneacetic acidderiv.
    • Inchi: 1S/C27H34O7/c1-15-17(25(4)10-8-19(28)24(2,3)18(25)13-20(29)31-6)7-11-26(5)21(16-9-12-32-14-16)33-23(30)22-27(15,26)34-22/h9,12,14,17-18,21-22H,1,7-8,10-11,13H2,2-6H3
    • InChI Key: QDXFMTXPTVLUPN-UHFFFAOYSA-N
    • SMILES: O1C2C(=O)OC(C3=COC=C3)C3(C)CCC(C(=C)C132)C1(C)CCC(C(C)(C)C1CC(=O)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 939
  • Topological Polar Surface Area: 95.3

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